molecular formula C22H22FN3O6S2 B15155761 N~2~-(4-fluorophenyl)-N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-fluorophenyl)-N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B15155761
M. Wt: 507.6 g/mol
InChI Key: RIFHIASRQQDGDD-UHFFFAOYSA-N
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Description

N~2~-(4-fluorophenyl)-N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-N~2~-(methylsulfonyl)glycinamide is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the fluorophenyl, methoxyphenyl, sulfamoyl, and methylsulfonyl groups, contributes to its diverse chemical reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-fluorophenyl)-N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acid derivatives with halogenated aromatic compounds in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include scaling up the Suzuki–Miyaura coupling reaction and refining the purification processes to ensure high purity of the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-fluorophenyl)-N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-N~2~-(methylsulfonyl)glycinamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or hydrogen gas (H~2~) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the methoxyphenyl group would yield quinones, while reduction of nitro groups would produce amines.

Scientific Research Applications

N~2~-(4-fluorophenyl)-N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N2-(4-fluorophenyl)-N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-chlorophenyl)-N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-N~2~-(methylsulfonyl)glycinamide
  • N~2~-(4-bromophenyl)-N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-N~2~-(methylsulfonyl)glycinamide

Uniqueness

N~2~-(4-fluorophenyl)-N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-N~2~-(methylsulfonyl)glycinamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H22FN3O6S2

Molecular Weight

507.6 g/mol

IUPAC Name

2-(4-fluoro-N-methylsulfonylanilino)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C22H22FN3O6S2/c1-32-20-11-5-18(6-12-20)25-34(30,31)21-13-7-17(8-14-21)24-22(27)15-26(33(2,28)29)19-9-3-16(23)4-10-19/h3-14,25H,15H2,1-2H3,(H,24,27)

InChI Key

RIFHIASRQQDGDD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN(C3=CC=C(C=C3)F)S(=O)(=O)C

Origin of Product

United States

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